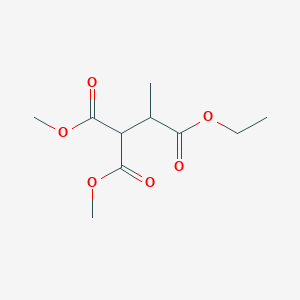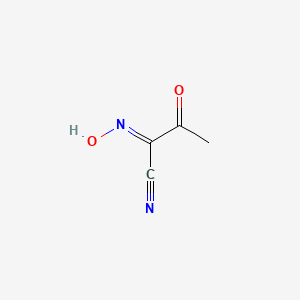
5-Fluoro-2-mercapto-6-methylpyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-mercapto-6-methylpyrimidin-4-ol is a fluorinated pyrimidine derivative with the molecular formula C5H5FN2OS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-mercapto-6-methylpyrimidin-4-ol typically involves the introduction of a fluorine atom into the pyrimidine ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyrimidine ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-mercapto-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
5-Fluoro-2-mercapto-6-methylpyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of advanced materials and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-mercapto-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s high electronegativity and the compound’s overall structure allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used fluorinated pyrimidine in cancer treatment.
5-Fluoro-6-methylpyrimidin-4-ol: Another fluorinated pyrimidine with similar properties but different substitution patterns.
Uniqueness
5-Fluoro-2-mercapto-6-methylpyrimidin-4-ol is unique due to the presence of both a fluorine atom and a mercapto group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C5H7FN2OS |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
5-fluoro-6-methyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H7FN2OS/c1-2-3(6)4(9)8-5(10)7-2/h2-3H,1H3,(H2,7,8,9,10) |
InChI Key |
SXZAIZMKINZFGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NC(=S)N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,5-Difluoro-3-(naphthalen-2-yl)-5-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-4,6-dione](/img/structure/B12333760.png)
![Benzoic acid, 4-[2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]-](/img/structure/B12333768.png)
![(2Z)-3-oxo-N-phenyl-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)butanamide](/img/structure/B12333769.png)
![3-fluoro-4-[[(Z)-1-methylsulfanyl-2-nitroethenyl]amino]phenol](/img/structure/B12333782.png)
![(2Z)-2-cyano-N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-3-phenylprop-2-enamide](/img/structure/B12333787.png)


![8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B12333803.png)
![Uridine, 2'-deoxy-5-[(1E)-3-[(trifluoroacetyl)amino]-1-propen-1-yl]-](/img/structure/B12333804.png)

